molecular formula C10H23NSi B14622435 1-[3-(Trimethylsilyl)propyl]pyrrolidine CAS No. 59427-42-8

1-[3-(Trimethylsilyl)propyl]pyrrolidine

Cat. No.: B14622435
CAS No.: 59427-42-8
M. Wt: 185.38 g/mol
InChI Key: HSRQQJSSLGUNRD-UHFFFAOYSA-N
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Description

1-[3-(Trimethylsilyl)propyl]pyrrolidine is an organosilicon compound that features a pyrrolidine ring substituted with a trimethylsilyl group via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trimethylsilyl)propyl]pyrrolidine typically involves the reaction of pyrrolidine with a trimethylsilyl-substituted alkyl halide. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile and attacks the electrophilic carbon in the alkyl halide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine and enhance its nucleophilicity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trimethylsilyl)propyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or other nucleophiles can be used to replace the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

1-[3-(Trimethylsilyl)propyl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a protecting group for amines.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-[3-(Trimethylsilyl)propyl]pyrrolidine exerts its effects depends on its specific application. In organic synthesis, the trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the nitrogen atom of the pyrrolidine ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Trimethylsilyl)pyrrolidine: Similar structure but without the propyl chain.

    N-Trimethylsilyl pyrrolidine: Another variant with a different substitution pattern.

    Trimethylsilyl-substituted amines: A broader class of compounds with similar functional groups.

Uniqueness

1-[3-(Trimethylsilyl)propyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the trimethylsilyl group connected via a propyl chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

CAS No.

59427-42-8

Molecular Formula

C10H23NSi

Molecular Weight

185.38 g/mol

IUPAC Name

trimethyl(3-pyrrolidin-1-ylpropyl)silane

InChI

InChI=1S/C10H23NSi/c1-12(2,3)10-6-9-11-7-4-5-8-11/h4-10H2,1-3H3

InChI Key

HSRQQJSSLGUNRD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCN1CCCC1

Origin of Product

United States

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